(2Z,4E)-5-(1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl)-3-methylpenta-2,4-dienal
Overview
Description
Synthesis Analysis
The synthesis of complex cyclohexadienones, similar to the target compound, involves multistep reactions that can include condensation, cycloaddition, and rearrangement steps. For instance, Diels–Alder reactions are a common method for constructing cyclohexadienone frameworks by reacting dienes with dienophiles under controlled conditions (Lin et al., 2004). This method offers a versatile route to synthesize a variety of cyclohexadienone derivatives, showcasing the flexibility in accessing complex molecular architectures through strategic reaction planning.
Molecular Structure Analysis
The molecular structure of cyclohexadienones features a cyclohexene ring with two double bonds and a ketone functional group. The configuration of these double bonds (E/Z isomerism) and the position of substituents around the cyclohexene ring are crucial for the molecule's reactivity and interaction with other molecules. X-ray crystallography provides definitive insights into the geometry, bonding patterns, and stereochemistry of these compounds, revealing their three-dimensional arrangements and how these structural attributes influence their chemical behavior (Mironova et al., 2012).
Chemical Reactions and Properties
Cyclohexadienones undergo a range of chemical reactions, including photochemical transformations and cycloadditions, which can significantly alter their molecular structure and introduce new functional groups. For example, photochemical reactions can lead to the rearrangement of cyclohexadienones to produce derivatives with different configurations or additional cyclic structures (Yang et al., 2003). These transformations highlight the reactivity of the cyclohexadienone core under various conditions and its potential as a building block for more complex molecules.
Physical Properties Analysis
The physical properties of cyclohexadienones, such as melting point, boiling point, and solubility, are influenced by their molecular structure. These properties are critical for understanding the compound's behavior in different environments and its suitability for various applications. Spectroscopic methods, including NMR and IR spectroscopy, provide valuable information on the compound's structure, aiding in the identification of functional groups and the assessment of molecular interactions (Sarma et al., 2007).
Scientific Research Applications
Synthesis and Chemical Properties
- The compound has been utilized in various synthetic processes. For example, it was used in the synthesis of strobilurin B, an important agricultural fungicide (Popovsky, Stepanov, & Grigorieva, 2012). Additionally, it plays a role in the asymmetric and diastereoselective synthesis of complex organic molecules, demonstrating its versatility in organic chemistry (Narkevitch, Vogel, & Schenk, 2002).
Role in Metabolite Synthesis
- This compound is a key intermediate in the synthesis of metabolites like retinoic acid, which has significant biological and medical relevance (Aig, Focella, Parrish, Rosenberger, Scott, & Zenchoff, 1987).
Applications in Perfumery
- In perfumery, derivatives of this compound have been synthesized for their unique woody-ambery odor properties, indicating its potential in fragrance chemistry (Kraft & Popaj, 2008).
Utility in Plant Hormone Derivative Synthesis
- It is used in the preparation of enantiomerically pure derivatives of abscisic acid, a plant hormone involved in many plant developmental processes (Ward & Gai, 1997). This highlights its significance in agricultural research and development.
Importance in Terpene Chemistry
- The compound is significant in the study of terpenes, especially in understanding the oxidation products of terpenes, which are vital components of many natural products and pharmaceuticals (Cocker, Crowley, & Srinivasan, 1973).
Role in Antibiotic Synthesis
- It has been used in model studies for the synthesis of milbemycin β3, an antibiotic compound, illustrating its potential in medicinal chemistry (Attwood, Barrett, & Florent, 1981).
properties
IUPAC Name |
(2Z,4E)-5-(1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl)-3-methylpenta-2,4-dienal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-11(6-8-16)5-7-15(18)12(2)9-13(17)10-14(15,3)4/h5-9,18H,10H2,1-4H3/b7-5+,11-6- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIKWDZWVHUIUAM-WXLRGLDMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)CC(C1(C=CC(=CC=O)C)O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)CC(C1(/C=C/C(=C\C=O)/C)O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z,4E)-5-(1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl)-3-methylpenta-2,4-dienal |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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